Pentyl 2-chlorobenzoate
Description
Overview of Benzoate (B1203000) Ester Class
Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with various alcohols. chemicalbull.com The core structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. numberanalytics.com This ester linkage is a defining feature that dictates many of the chemical and physical properties of these compounds. ontosight.aiontosight.ai
The synthesis of benzoate esters is most commonly achieved through the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. chemicalbook.comekb.eg Another method involves the reaction of an alcohol with a more reactive derivative of the carboxylic acid, such as an acyl chloride or an anhydride. sigmaaldrich.com Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a viable synthetic route. acs.org
Benzoate esters are widespread in nature and are utilized across various industries. chemicalbull.com Their applications range from serving as solvents and intermediates in the synthesis of pharmaceuticals and agrochemicals to being used as flavorings and fragrances due to their often pleasant, fruity or sweet odors. chemicalbull.comchemicalbook.comwikipedia.org For instance, some benzoate esters are key components in artificial fruit flavors and perfumes. wikipedia.org They are also used as plasticizers, particularly to increase the flexibility of polymers like polyurethane. chempoint.com
Significance of Halogenated Aromatic Esters in Chemical Synthesis
Halogenated aromatic esters are a subclass of aromatic esters where one or more hydrogen atoms on the aromatic ring are replaced by a halogen, such as chlorine, bromine, or fluorine. rsc.org This halogenation significantly influences the electronic properties and reactivity of the molecule, making these compounds highly valuable as intermediates in organic synthesis. rsc.orgmt.com The introduction of a halogen atom can alter the molecule's polarity, solubility, and biological activity. ontosight.aimt.com
The presence of a halogen atom on the aromatic ring provides a reactive site for various chemical transformations. acs.org Halogens can act as leaving groups in nucleophilic substitution reactions and are crucial for cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmt.com This versatility makes halogenated aromatic esters important building blocks for constructing more complex molecules. mt.com
These compounds are pivotal in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, and pesticides. mt.comontosight.aigoogle.com For example, chloro-substituted benzoic acids and their derivatives are precursors in the synthesis of certain herbicides and anti-inflammatory drugs. ontosight.aijbarbiomed.comresearchgate.net The strategic placement of a halogen can direct subsequent reactions to specific positions on the aromatic ring, a key consideration in multi-step synthetic pathways. acs.org The ability to functionalize the aromatic ring through halogenation makes these esters indispensable tools for synthetic chemists. mt.com
Contextualization of Pentyl 2-Chlorobenzoate (B514982) within the Chlorobenzoate Family
Pentyl 2-chlorobenzoate belongs to the chlorobenzoate ester family, which is characterized by a chlorine atom attached to the benzene ring of a benzoate ester. The position of the chlorine atom on the ring significantly affects the compound's properties. In the case of this compound, the chlorine atom is at the ortho- (position 2) position relative to the ester group.
The synthesis of this compound typically involves the esterification of 2-chlorobenzoic acid with pentanol (B124592). evitachem.com 2-Chlorobenzoic acid itself can be prepared by the oxidation of 2-chlorotoluene. wikipedia.org The resulting ester, this compound, combines the features of a benzoate ester with the modified reactivity imparted by the ortho-chloro substituent.
Chlorobenzoates, including isomers like 3-chlorobenzoate (B1228886) and 4-chlorobenzoate, are recognized as important chemical intermediates. ontosight.aiontosight.ai For instance, methyl 2-chlorobenzoate is used in the synthesis of quinazolinone derivatives and 2-chlorobenzohydrazide. chemicalbook.com The family of chlorobenzoic acids and their esters are versatile precursors in the synthesis of various compounds, including pesticides. researchgate.net The specific structure of this compound, with its pentyl ester group and ortho-chlorine, defines its unique set of physical and chemical properties, which in turn determine its potential applications in chemical research and industry.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 228.70 g/mol |
| CAS Number | 70086-68-9 |
This data is compiled from publicly available chemical databases. chemeo.com
Structure
3D Structure
Properties
CAS No. |
70086-68-9 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
pentyl 2-chlorobenzoate |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
SUCIUJIXAHNYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 2 Chlorobenzoate and Analogs
Direct Esterification Approaches
The most common method for synthesizing pentyl 2-chlorobenzoate (B514982) is through the direct esterification of 2-chlorobenzoic acid with pentanol (B124592). This reaction, a subset of Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. classace.iomasterorganicchemistry.com The general mechanism is initiated by the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com
Fischer Esterification Modifications and Optimization
To enhance the yield and efficiency of the synthesis of pentyl 2-chlorobenzoate and its analogs, various modifications to the standard Fischer esterification protocol have been investigated. These optimizations primarily revolve around the choice of catalyst and reaction conditions.
The traditional approach to Fischer esterification employs a strong Brønsted acid as a catalyst in a conventional organic solvent. For the synthesis of this compound, this would involve reacting 2-chlorobenzoic acid with an excess of pentanol, with the alcohol also serving as the solvent, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). classace.iomasterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it forms is crucial to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The reaction is typically heated to reflux to achieve a reasonable reaction rate.
While effective, the use of these homogeneous acid catalysts presents challenges, including corrosion of equipment, difficulty in separating the catalyst from the reaction mixture, and the generation of acidic waste streams. dergipark.org.tr
In response to the drawbacks of conventional acid catalysis, significant research has been directed towards developing more environmentally benign and efficient catalytic systems. These novel approaches are applicable to the synthesis of a wide range of benzoate (B1203000) esters, including this compound.
Heterogeneous acid catalysts offer a promising alternative to their homogeneous counterparts. Being in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), they can be easily separated by filtration and potentially reused, simplifying product purification and reducing waste. dergipark.org.triiste.org A variety of solid acid catalysts have been explored for the esterification of benzoic acid and its derivatives.
Commonly studied heterogeneous catalysts include:
Ion-exchange resins: Amberlyst-15, a sulfonic acid-based resin, has been shown to be an effective catalyst for the esterification of benzoic acid with various alcohols. dergipark.org.triiste.org It is noted for its high activity and selectivity, even in solventless conditions. iiste.org
Zeolites: These microporous aluminosilicate (B74896) minerals are known for their shape-selective catalytic properties. Zeolite Hβ has been found to be particularly active for the esterification of carboxylic acids with alcohols. researchgate.net
Sulfonated carbons: Materials such as sulfonated biochar derived from waste biomass have been developed as low-cost, sustainable catalysts for esterification. mdpi.com
Metal-Organic Frameworks (MOFs): Zirconium-based MOFs, such as UiO-66 functionalized with sulfonic acid groups, have demonstrated high activity and excellent reusability for the esterification of fatty acids. researchgate.net
Supported heteropolyacids: These catalysts, while effective, can sometimes suffer from leaching of the active species. dergipark.org.tr
Iron-supported zirconium/titanium solid acids: A series of these catalysts have been synthesized and shown to be effective for the esterification of various substituted benzoic acids with methanol. semanticscholar.org
Performance of Heterogeneous Catalysts in Benzoic Acid Esterification
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 | Benzoic acid and glycerol (B35011) | Determined to be the optimal catalyst for producing α-mono benzoate glycerol due to its heterogeneous nature and ease of reuse. | iiste.org |
| Amberlyst-15 | Benzoic acid and various alcohols (ethanol, butanol, hexanol) | Compared to an ionic liquid and a deep eutectic solvent, Amberlyst-15 showed lower conversion under the tested conditions. | dergipark.org.tr |
| Sulfated Zirconia | Acetic acid and n-pentanol | A kinetic study was performed, with the Langmuir-Hinshelwood and Eley-Rideal models being feasible to describe the reaction mechanism. | mdpi.com |
| Iron-supported Zirconium/Titanium Solid Acid | p-Chlorobenzoic acid and methanol | The catalyst with a Fe:Zr:Ti ratio of 2:1:1 showed optimal catalytic activity, and the catalyst could be recycled. | semanticscholar.org |
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. dergipark.org.trresearchgate.net In the context of esterification, Brønsted acidic ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup. researchgate.net
Several types of ionic liquids have been investigated for the synthesis of benzoate esters:
Imidazolium-based ILs: 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been synthesized and used as a reaction medium. researchgate.net Functionalized imidazolium (B1220033) salts containing sulfonic acid groups, such as [C₃SO₃Hmim]HSO₄, have shown good catalytic activity for the esterification of benzoic acid with various alcohols, yielding good to excellent conversions (83–98%). dergipark.org.tr
Pyridinium-based ILs: These have also been employed as Brønsted acid catalysts for the esterification of aromatic acids. mdpi.com
Benzothiazolium-based ILs: Three novel Brønsted-acidic ionic liquids based on benzothiazolium cations were prepared and served as effective catalysts for the synthesis of benzoic esters. researchgate.net
Application of Ionic Liquids in Benzoate Ester Synthesis
| Ionic Liquid Type | Reactants | Key Findings | Reference |
|---|---|---|---|
| Brønsted acidic imidazolium or pyridinium (B92312) based | Benzoic acid and various alcohols | Promoted Fischer esterification under solvent-free microwave irradiation with good to excellent yields (77–98.5%) and could be recycled. | researchgate.net |
| [C₃SO₃Hmim]HSO₄ | Benzoic acid and various alcohols | Showed good catalytic activities with yields ranging from 83% to 98%. | dergipark.org.tr |
| 1-allyl-3-methylimidazolium chloride (AmimCl) | Cellulose (B213188) and 4-chlorobenzoyl chloride | Acted as a reaction medium for the synthesis of cellulose benzoates under mild, catalyst-free conditions. The IL was easily recycled. | researchgate.net |
| DMF-like ionic liquid | Benzoic acid and isoamyl alcohol | An ionic liquid based Vilsmeier reagent was used, leading to a 98% yield of isoamyl benzoate within 15 minutes at room temperature. | scirp.org |
Deep eutectic solvents (DESs) represent a newer class of green solvents that share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and easier to prepare. scispace.comnih.gov A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that forms a eutectic with a melting point much lower than that of the individual components. researchgate.netscispace.com
For acid-catalyzed reactions like esterification, a DES can be designed to be acidic, allowing it to function as both the solvent and the catalyst. A common example involves using choline (B1196258) chloride (a quaternary ammonium (B1175870) salt) as the HBA and a carboxylic acid or sulfonic acid as the HBD. scispace.commdpi.com
Key findings in the use of DESs for benzoic acid esterification include:
A DES formed from p-toluene sulfonic acid (p-TSA) as the HBD and benzyl (B1604629) tri-ethyl ammonium chloride (BTEAC) as the HBA was found to be a highly effective dual solvent-catalyst. dergipark.org.trscispace.com
In a comparison with an ionic liquid and an ion-exchange resin, the p-TSA:BTEAC deep eutectic solvent demonstrated the highest catalytic activity for the esterification of benzoic acid with ethanol, butanol, and hexanol, achieving conversions of 88.3%, 87.8%, and 67.5%, respectively, at 75°C. dergipark.org.trscispace.com
The use of DESs containing urea (B33335) as one of the components has also been explored, where the urea acts as both a component of the DES and a reagent in the reaction. nih.gov
Deep Eutectic Solvents in Benzoic Acid Esterification
| DES Composition (HBA:HBD) | Reactants | Key Findings | Reference |
|---|---|---|---|
| Benzyl tri-ethyl ammonium chloride : p-toluene sulfonic acid | Benzoic acid and ethanol, butanol, or hexanol | Showed the highest catalytic activity compared to an ionic liquid and Amberlyst 15, with conversions up to 88.3%. | dergipark.org.trscispace.com |
| Choline chloride : Glycerol | Benzoic acid and glycerol | A Novozym 435-catalyzed esterification in a ChCl/glycerol–water mixture resulted in 99% conversion to α-monobenzoate glycerol. | mdpi.com |
| Choline chloride : Urea | Benzaldehyde, ethyl acetoacetate, and urea (as part of DES) | This DES afforded the best results for the Biginelli reaction to produce dihydropyrimidinones, with a 96.8% yield in 20 minutes. | nih.gov |
Solvent-Free Esterification Techniques
The synthesis of esters without the use of solvents is a significant area of green chemistry, aiming to reduce environmental impact and simplify reaction procedures. One effective solvent-free method for producing esters from carboxylic acids and alcohols utilizes silphos [PCl3-n(SiO2)n], a heterogeneous phosphine (B1218219) reagent. tandfonline.com This method is notable for its efficiency, mild reaction conditions, short reaction times, and high yields, often conducted at room temperature. tandfonline.com For the synthesis of aromatic esters, the reaction of an aromatic acid with an alcohol in the presence of silphos can lead to 100% conversion in as little as 10 minutes. tandfonline.com The general procedure involves mixing the aromatic acid and alcohol with silphos, and after the reaction is complete, the product is isolated by simple filtration and washing. tandfonline.com
Another approach involves the use of solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay (PMK). ijstr.org This catalyst has proven effective for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org Optimal conditions for this reaction are typically an equimolar amount of acid and alcohol with 10 wt% of the PMK catalyst at reflux temperature for about 5 hours, resulting in high product yields. ijstr.org The catalyst's increased surface acidity after treatment with orthophosphoric acid is a key factor in its efficacy. ijstr.org
Supported iron oxide nanoparticles on mesoporous materials like SBA-15 also serve as efficient and reusable catalysts for the solvent-free esterification of a wide range of carboxylic acids. mdpi.com This method is advantageous due to the easy recovery and reuse of the catalyst for multiple cycles without significant loss of activity. mdpi.com For instance, the reaction between benzoic acid and 4-chlorobenzyl alcohol using this catalyst can yield the corresponding ester. mdpi.com
Lewis acids supported on a solid phase, such as zinc chloride on silica (B1680970) gel (SiO2/ZnCl2), have also been employed for solvent-free esterification, with reactions promotable by microwave irradiation. researchgate.net This technique is particularly useful for sterically hindered or less reactive aromatic precursors. researchgate.net
The use of N-bromosuccinimide (NBS) as a metal-free catalyst provides another mild and efficient route for the direct esterification of aryl and alkyl carboxylic acids under neat conditions. semanticscholar.org An optimal temperature of 70°C with 7 mol% of NBS has been found to give high conversions. semanticscholar.org
Advanced Esterification Techniques
Microwave-Assisted Esterification
Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions. The esterification of benzoic acid, for example, can be achieved in just 6 minutes using a catalytic amount of sulfuric acid under microwave irradiation. scispace.com This rapid heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture. researchgate.net Studies have shown that microwave heating at elevated temperatures and pressures can significantly increase the rate of esterification reactions. researchgate.netacs.org For instance, the esterification of benzoic acid with butanol under microwave irradiation has been demonstrated to be a fast and efficient process. researchgate.net
Ultrasonic Irradiation in Ester Synthesis
Ultrasonic irradiation is another advanced technique that can enhance reaction rates and yields in ester synthesis. The use of ultrasound has been shown to be effective in the Ullmann condensation reaction for synthesizing derivatives from 2-chlorobenzoic acids, reducing reaction times to minutes. researchgate.net Sonochemical methods have also been applied to the methyl esterification of carboxylic acids, catalyzed by polymer-supported triphenylphosphine, leading to rapid preparation of methyl esters in good to excellent yields without the need for column chromatography. organic-chemistry.org Furthermore, lipase-catalyzed esterification of protected amides has been successfully conducted under ultrasonic conditions. sorbonne-universite.fr The synthesis of 2-carboxy substituted diphenylethers from o-chlorobenzoic acid has also been improved by using ultrasonic irradiation in water, leading to good yields in very short reaction times. researchgate.net
Flow Chemistry Approaches for Continuous Production
Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing benefits such as enhanced safety, better temperature control, faster reactions, and higher yields. researchgate.netgoogle.com This technology is particularly advantageous for reactions that are challenging to perform in batch mode. google.com The continuous production of carboxylic acid esters has been explored using this methodology. google.com For example, mesalazine has been produced from 2-chlorobenzoic acid in a continuous flow mode. usp.org The esterification of benzoic acid with a series of aliphatic alcohols has been successfully performed in a continuous flow microwave reactor, allowing for precise control of parameters like temperature. colab.ws
Alternative Synthetic Routes to 2-Chlorobenzoate Esters
Acylation Reactions Involving 2-Chlorobenzoyl Halides
An alternative and highly effective method for synthesizing esters is the acylation of alcohols with acyl halides, such as 2-chlorobenzoyl chloride. sigmaaldrich.comambeed.com This reaction sequence, proceeding from the carboxylic acid to the acyl chloride and then to the ester, is a valuable approach for esterification. ambeed.com The reaction is typically carried out in the presence of a weak base like pyridine (B92270) or a tertiary amine to neutralize the hydrochloric acid (HCl) byproduct. ambeed.comyoutube.com 2-Chlorobenzoyl chloride can be synthesized from 2-chlorobenzoic acid by reacting it with an agent like thionyl chloride (SOCl2). chemicalbook.com The subsequent reaction of 2-chlorobenzoyl chloride with an alcohol, such as pentanol, would yield the desired this compound. This method is versatile and can be applied to a wide range of alcohols. mdpi.comwordpress.com
Transesterification Processes
Transesterification is a key process for the synthesis of esters, including those of 2-chlorobenzoic acid. This method involves the conversion of one ester into another by reaction with an alcohol, or a carboxylic acid into an ester by reaction with another ester.
While direct transesterification to produce this compound is a viable synthetic route, the literature more broadly covers transesterification involving related compounds. For instance, enzymatic transesterification using glucuronoyl esterases has been explored to understand substrate preferences, which can inform the synthesis of various aromatic esters. researchgate.net In one study, a glucuronoyl esterase from Cerrena unicolor (CuGE) was used to catalyze transesterification reactions between methyl esters of glucuronate and different alcohols, demonstrating the enzyme's ability to handle sterically demanding substrates. researchgate.net
In non-enzymatic examples, sodium tert-butoxide has been shown to be an effective reagent for the transesterification of methyl esters to their corresponding tert-butyl esters. rsc.org This process is typically carried out at room temperature in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). rsc.org Furthermore, copper-catalyzed transesterification of benzoates with pentyl formate (B1220265) has been demonstrated as a method for producing pentyl esters. rsc.org
A specific example of a transesterification process involves the preparation of 4(3,5-di-t-butyl-4-hydroxy phenyl)-2-butyl p-chlorobenzoate, highlighting the industrial application of this reaction type for creating antioxidant compounds. google.com
Derivatization from 2-Chlorobenzoic Acid Precursors
2-Chlorobenzoic acid serves as a fundamental building block for the synthesis of this compound and a wide array of other derivatives. glindiachemicals.comwikipedia.orgchemicalbook.com It is a white solid prepared commercially through the oxidation of 2-chlorotoluene. wikipedia.orgchemicalbook.com The reactivity of the carboxylic acid group and the chloro substituent allows for diverse chemical modifications.
The most direct route to this compound from 2-chlorobenzoic acid is through esterification with pentanol. evitachem.com This reaction typically requires an acid catalyst and heat to proceed efficiently. Beyond simple esterification, 2-chlorobenzoic acid can be converted into more reactive intermediates, such as 2-chlorobenzoyl chloride, which can then readily react with alcohols to form esters. sigmaaldrich.com
Derivatization is not limited to the carboxyl group. The chlorine atom on the aromatic ring can also be a site for nucleophilic substitution, although this generally requires more forcing conditions or catalytic activation. wikipedia.org
While not directly leading to this compound, the copper-catalyzed formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds from 2-chlorobenzoic acid is a significant derivatization strategy for producing a variety of analogs. These reactions are extensions of the well-known Ullmann condensation. For example, the chloride atom in 2-chlorobenzoic acid can be displaced by amines or thiols in the presence of a copper catalyst to form N-aryl and S-aryl derivatives, respectively. These reactions expand the structural diversity of compounds that can be accessed from this versatile precursor.
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-carbon, carbon-oxygen, C-N, and C-S bonds. researchgate.net In the context of 2-chlorobenzoic acid derivatives, this reaction is particularly relevant for synthesizing diaryl ethers and N-aryl amines. For instance, the reaction of 2-chlorobenzoic acid with a phenol (B47542) in the presence of a copper catalyst and a base would yield a phenoxybenzoic acid derivative. Similarly, reacting it with an amine would produce an N-aryl anthranilic acid analog. These reactions are crucial for building more complex molecular architectures from simple chlorinated benzoic acids.
Process Intensification and Scalability Studies in Ester Synthesis
The transition from laboratory-scale synthesis to industrial production of esters like this compound requires careful consideration of process intensification and scalability. This involves optimizing reaction conditions to maximize yield and efficiency while ensuring the process is safe and economically viable on a larger scale.
Pilot Plant Synthesis Considerations for Analogous Compounds
When scaling up the synthesis of esters, several factors must be addressed. For analogous compounds, the choice of solvent, catalyst, and reaction temperature becomes critical. For instance, in the synthesis of certain esters, a solvent like tert-amyl alcohol is used, and the product conveniently precipitates out of the reaction mixture upon cooling, simplifying purification. orgsyn.org Safety studies are also paramount. For example, it was noted that a mild exotherm occurs at the beginning of a particular benzoylation reaction, which is an important consideration for large-scale production. orgsyn.org The removal of byproducts, such as the filtration of meta-chlorobenzoic acid in one documented procedure, is another key step that needs to be efficient and scalable. orgsyn.org
High-Yield Reaction Condition Development
Developing high-yield reaction conditions is a primary goal in chemical synthesis. For the synthesis of pentyl esters of various aromatic carboxylic acids, a copper-catalyzed esterification using formates has been shown to be highly efficient. rsc.org A study detailing this method reported the synthesis of a range of pentyl benzoates. The general procedure involved reacting the carboxylic acid with pentyl formate in the presence of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst and a hindered phenol derivative in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.org This method provides a pathway to high yields of the desired ester products. The synthesis of a related compound, pentyl 5-amino-2-chlorobenzoate, also highlights that the process involves steps like esterification, chlorination, and amination, starting from 2-chlorobenzoic acid and pentanol. evitachem.com
Table 1: Copper-Catalyzed Pentylation of Aromatic Carboxylic Acids rsc.org
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | Pentyl benzoate | 95 |
| 2 | 2-Methylbenzoic acid | Pentyl 2-methylbenzoate | 87 |
| 3 | 2-Fluorobenzoic acid | Pentyl 2-fluorobenzoate | 85 |
| 4 | 2-Chloro-4-nitrobenzoic acid | Pentyl 2-chloro-4-nitrobenzoate | 82 |
| 5 | 2-Naphthoic acid | Pentyl 2-naphthoate | 91 |
Mechanistic Investigations of Chemical Reactions Involving Pentyl 2 Chlorobenzoate and Its Precursors
Detailed Mechanism of Esterification (Fischer Esterification)
The mechanism of Fischer esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid (2-chlorobenzoic acid) by a strong acid catalyst, such as sulfuric acid. alfa-chemistry.comwikipedia.org This initial step is crucial as it activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. utwente.nl
Following protonation, the alcohol (pentanol), acting as a nucleophile, attacks the electrophilic carbonyl carbon. nih.gov This nucleophilic addition leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. nih.gov A subsequent proton transfer from the oxonium ion to one of the hydroxyl groups creates a good leaving group (water) and results in a new tetrahedral intermediate. nih.govadichemistry.com
The newly formed tetrahedral intermediate then undergoes the elimination of a water molecule. adichemistry.com This step is facilitated by the protonation of one of the hydroxyl groups, which makes it a favorable leaving group. The departure of water results in the formation of a protonated ester. nih.gov
In the final step of the mechanism, a weak base, which can be the alcohol, water, or the conjugate base of the acid catalyst, deprotonates the carbonyl oxygen of the protonated ester. adichemistry.com This deprotonation step regenerates the acid catalyst and yields the final ester product, pentyl 2-chlorobenzoate (B514982), and water. nih.gov
Mechanisms of Decarboxylation and Halogenation in Related Systems
The Hunsdiecker reaction provides a relevant example of a decarboxylation and halogenation process in systems related to the precursors of pentyl 2-chlorobenzoate. This reaction involves the conversion of the silver salt of a carboxylic acid into an organic halide with one fewer carbon atom. wikipedia.org The reaction of a silver carboxylate with a halogen, such as bromine, proceeds through a free-radical chain mechanism. organic-chemistry.org
The process is initiated by the reaction of the silver carboxylate with the halogen to form an unstable acyl hypohalite intermediate. lscollege.ac.in This intermediate then undergoes homolytic cleavage to form an acyloxy radical and a halogen radical. The acyloxy radical subsequently loses a molecule of carbon dioxide (decarboxylation) to generate an alkyl or aryl radical. This radical then abstracts a halogen atom from another acyl hypohalite molecule to form the final organic halide product and regenerate the acyloxy radical, thus propagating the chain reaction. alfa-chemistry.comlscollege.ac.in For aromatic carboxylates, the Hunsdiecker reaction is more successful when the aromatic ring contains electron-withdrawing groups. adichemistry.com
In the context of halogenation of the aromatic ring itself, a process relevant to the synthesis of the precursor 2-chlorobenzoic acid, the mechanism is typically an electrophilic aromatic substitution. masterorganicchemistry.com This reaction involves the generation of a strong electrophile, such as a halonium ion (e.g., Cl⁺), which is often facilitated by a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. purechemistry.org In a subsequent step, a weak base removes a proton from the carbon atom bearing the new substituent, which restores the aromaticity of the ring and yields the halogenated aromatic product. masterorganicchemistry.com
Radical Pathways in Halogenodecarboxylation
Halogenodecarboxylation is a key process in the synthesis of aryl halides from carboxylic acid precursors. While direct studies on the halogenodecarboxylation leading to precursors of this compound are not extensively documented, the general mechanisms of such reactions provide a strong basis for understanding these pathways. Radical pathways in halogenodecarboxylation, often initiated by light or a radical initiator, proceed through a series of well-defined steps.
The process typically begins with the homolytic cleavage of a bond to generate a radical. In the context of a precursor like 2-chlorobenzoic acid, a common method for radical halogenodecarboxylation is the Hunsdiecker reaction or its modifications. This would involve the formation of a silver salt of the carboxylic acid, which then reacts with a halogen.
A plausible radical mechanism for the decarboxylation of a 2-chlorobenzoate precursor can be outlined as follows:
Initiation: A radical initiator or photolysis generates the initial radical species.
Propagation:
The carboxylate radical undergoes decarboxylation to form an aryl radical.
This aryl radical then abstracts a halogen atom from a halogen source (e.g., Br2, CCl4), yielding the aryl halide and a new radical to continue the chain.
Termination: Combination of two radical species terminates the chain reaction.
The stability of the intermediate aryl radical is a key factor influencing the reaction rate and feasibility. The presence of the chlorine atom at the ortho position in the precursor to this compound can influence the electronic properties and stability of the radical intermediate.
| Step | Description | Intermediate/Product |
| Initiation | Formation of an initial radical species. | R• |
| Propagation 1 | Decarboxylation of the carboxylate radical. | Ar• + CO |
| Propagation 2 | Halogen abstraction by the aryl radical. | Ar-X + X• |
| Termination | Combination of radicals. | R-R, R-X, etc. |
Ionic Pathways
Ionic pathways for halogenodecarboxylation represent an alternative to radical mechanisms. These routes typically involve the formation of charged intermediates and are often facilitated by heavy metal salts. The Kochi reaction, for instance, utilizes lead(IV) acetate (B1210297) and a halide salt to effect halogenodecarboxylation, and is believed to proceed through a combination of ionic and radical steps.
A purely ionic mechanism for the halogenodecarboxylation of a 2-chlorobenzoic acid precursor might involve the following steps:
Formation of a metal carboxylate salt.
Oxidative displacement of the carboxylate group by a halide, potentially involving an acyl hypohalite intermediate.
Heterolytic cleavage of the carbon-carboxyl bond, leading to the formation of an aryl cation and subsequent capture by a halide anion.
The stability of the potential aryl cation intermediate is a critical factor. Electron-withdrawing groups, such as the chlorine atom in the ortho position, can destabilize a positive charge on the aromatic ring, potentially making a purely ionic pathway less favorable compared to a radical pathway.
| Step | Description | Intermediate/Product |
| Step 1 | Formation of a metal carboxylate salt. | Ar-COO-M |
| Step 2 | Formation of an acyl hypohalite. | Ar-CO-OX |
| Step 3 | Heterolytic cleavage and halide attack. | Ar-X + CO |
C-X Bond Activation Mechanisms (where X = Cl)
The activation of the C-Cl bond in this compound is a critical step for its further functionalization, for instance, in cross-coupling reactions. The C-Cl bond in aryl chlorides is notoriously strong and less reactive than C-Br or C-I bonds due to the higher bond dissociation energy and the shorter bond length.
Several strategies have been developed to activate the C-Cl bond, primarily involving transition metal catalysis. The primary mechanisms of C-Cl bond activation by transition metal complexes include:
Oxidative Addition: This is the most common mechanism in cross-coupling reactions. A low-valent transition metal complex (e.g., Pd(0), Ni(0)) inserts into the C-Cl bond, leading to a higher-valent metal center with both the aryl and chloro ligands attached. The reaction of ortho-chlorinated imines with iron(0) complexes has been shown to proceed via oxidative addition of the C-Cl bond. researchgate.net Density functional theory (DFT) calculations have been used to model the double C-Cl bond activation of CH2Cl2 at a cobalt complex, revealing that the two C-Cl cleavage steps involve different mechanisms. rsc.org
Electron Transfer: In some cases, a single-electron transfer (SET) from a metal catalyst to the aryl chloride can occur, leading to the formation of a radical anion. This radical anion can then fragment to give an aryl radical and a chloride anion.
σ-Bond Metathesis: This mechanism is more common for early transition metals and involves a concerted, four-centered transition state where the C-Cl bond is broken as a new metal-carbon bond is formed.
The choice of catalyst, ligands, and reaction conditions plays a pivotal role in determining the operative mechanism and the efficiency of C-Cl bond activation. For this compound, the presence of the ester group in the ortho position could potentially influence the coordination of the metal catalyst and thus affect the activation of the C-Cl bond.
| Activation Mechanism | Description | Key Intermediate |
| Oxidative Addition | Insertion of a low-valent metal into the C-Cl bond. | Metal(II)-aryl-chloride complex |
| Electron Transfer | Single-electron transfer from the catalyst to the aryl chloride. | Aryl radical anion |
| σ-Bond Metathesis | Concerted bond cleavage and formation via a four-centered transition state. | Four-centered transition state |
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms by providing detailed information about the structures and energies of intermediates and transition states. While specific computational studies on this compound are scarce, research on related molecules provides a framework for understanding its reactivity.
For instance, computational studies on the esterification of benzoic acid derivatives can provide insights into the transition states involved in the formation of this compound. researchgate.net The Fischer esterification mechanism, proceeding through a series of protonation, addition, and elimination steps, can be modeled to determine the rate-determining step and the influence of the ortho-chloro substituent. masterorganicchemistry.com The mechanism involves a tetrahedral intermediate, and the transition states connecting the starting materials, intermediate, and products can be located and characterized.
In the context of C-Cl bond activation, DFT calculations have been employed to study the oxidative addition of chloromethane (B1201357) to a palladium catalyst, providing benchmark data on the potential energy surface. vu.nl Such studies can be extended to this compound to understand the energetics of its interaction with various catalysts. The calculations can help in designing more efficient catalytic systems by predicting reaction barriers and identifying key electronic and steric factors.
Furthermore, computational methods can be used to investigate the properties of reaction intermediates, such as the aryl radicals or cations that may be formed during halogenodecarboxylation. The stability and electronic structure of these transient species can be calculated, providing a rationale for the observed reaction pathways. The influence of transition-state aromaticity on reaction barriers has also been a subject of computational investigation, which could be relevant for pericyclic reactions involving derivatives of this compound. nih.gov
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Geometries of intermediates and transition states, reaction barriers, reaction energies. |
| Transition State Theory (TST) | Calculating reaction rates from potential energy surface data. | Rate constants, kinetic isotope effects. |
| Ab initio methods | High-accuracy electronic structure calculations. | Benchmark energies for validating DFT methods. |
Advanced Spectroscopic and Structural Characterization of Pentyl 2 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Pentyl 2-chlorobenzoate (B514982) is predicted to show distinct signals corresponding to the aromatic protons of the 2-chlorobenzoyl group and the aliphatic protons of the pentyl chain.
The aromatic region is expected to exhibit complex multiplets between δ 7.30 and 7.85 ppm. Based on data for 2-chlorobenzoic acid and related esters, the proton adjacent to the ester group (H6) is likely the most deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the chlorine atom. chemicalbook.com The remaining aromatic protons (H3, H4, H5) would appear as a series of overlapping multiplets.
The pentyl group protons will show characteristic signals. The methylene (B1212753) protons attached to the ester oxygen (O-CH₂) are expected to be the most downfield of the aliphatic protons, appearing as a triplet around δ 4.30 ppm. nih.gov The subsequent methylene groups along the chain would appear progressively upfield, with the terminal methyl group (CH₃) resonating as a triplet around δ 0.93 ppm. nih.gov
Predicted ¹H NMR Chemical Shifts for Pentyl 2-chlorobenzoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic H (H6) | ~ 7.85 | dd |
| Aromatic H (H3, H4, H5) | 7.30 - 7.55 | m |
| O-CH₂ (Pentyl C1') | ~ 4.30 | t |
| O-CH₂-CH₂ (Pentyl C2') | ~ 1.75 | quint |
| CH₂-CH₂-CH₃ (Pentyl C3') | ~ 1.40 | sext |
| CH₂-CH₃ (Pentyl C4') | ~ 1.35 | m |
| CH₃ (Pentyl C5') | ~ 0.93 | t |
| Data is predicted based on analogous compounds. chemicalbook.comnih.gov |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 165-167 ppm. nih.govchemicalbook.com The aromatic carbons will resonate in the δ 125-135 ppm region. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the ester group (C1) are expected to be distinct from the other aromatic carbons. chemicalbook.com
For the pentyl chain, the carbon attached to the ester oxygen (C1') is predicted to be around δ 65 ppm. nih.gov The other aliphatic carbons will appear further upfield, with the terminal methyl carbon (C5') being the most shielded at approximately δ 14 ppm. nih.gov
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~ 166.0 |
| Aromatic C1 | ~ 132.5 |
| Aromatic C2 (C-Cl) | ~ 133.0 |
| Aromatic C3 | ~ 131.5 |
| Aromatic C4 | ~ 128.5 |
| Aromatic C5 | ~ 126.8 |
| Aromatic C6 | ~ 131.0 |
| O-CH₂ (Pentyl C1') | ~ 65.2 |
| O-CH₂-CH₂ (Pentyl C2') | ~ 28.6 |
| CH₂-CH₂-CH₃ (Pentyl C3') | ~ 28.3 |
| CH₂-CH₃ (Pentyl C4') | ~ 22.4 |
| CH₃ (Pentyl C5') | ~ 14.0 |
| Data is predicted based on analogous compounds. nih.govchemicalbook.com |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Strong cross-peaks would be expected between the neighboring methylene groups of the pentyl chain (e.g., C1'-H with C2'-H, C2'-H with C3'-H, etc.). It would also show correlations between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹H signal at ~4.30 ppm would correlate with the ¹³C signal at ~65.2 ppm, confirming the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key correlations would include the O-CH₂ protons (~4.30 ppm) to the ester carbonyl carbon (~166.0 ppm) and to the aromatic quaternary carbon C1 (~132.5 ppm). Additionally, the aromatic proton H6 (~7.85 ppm) would show a correlation to the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. scholarsresearchlibrary.com Other key absorptions would include C-O stretching vibrations between 1100-1300 cm⁻¹, aromatic C=C stretching bands around 1450-1600 cm⁻¹, and C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons. The C-Cl stretch is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹. researchgate.net
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Ester Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O Ester Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
| Data is predicted based on analogous compounds. scholarsresearchlibrary.comresearchgate.net |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring "breathing" modes, are often strong in the Raman spectrum. For a substituted benzene (B151609) ring like that in this compound, characteristic bands are expected in the 1000-1600 cm⁻¹ region. The C-Cl stretching vibration, which can sometimes be weak or obscured in FT-IR, may give a more distinct signal in the Raman spectrum, anticipated in the 700-800 cm⁻¹ range. chemicalbook.com The C=O stretch is typically weaker in Raman than in IR, while the symmetric C-H stretching vibrations of the pentyl chain would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk For this compound, the primary chromophore—the part of the molecule that absorbs light—is the 2-chlorobenzoyl group. The pentyl ester group does not significantly contribute to absorption in the 200-800 nm range.
The electronic spectrum of this compound is expected to be dominated by transitions involving the π electrons of the aromatic ring and the carbonyl group, as well as the non-bonding (n) electrons of the carbonyl oxygen. The main transitions anticipated are the π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch For substituted benzoic acids and their esters, these transitions typically result in strong absorption bands. cdnsciencepub.com The primary π → π* transition in this compound is analogous to the B-band observed in substituted benzoic acids, which is expected in the 230 nm region. cdnsciencepub.com
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. slideshare.net These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.uk For esters, the n → π* transition is often observed as a weak shoulder or is obscured by the more intense π → π* band.
The presence of the chlorine atom as an ortho-substituent on the benzene ring can influence the absorption spectrum. Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzoate (B1203000) esters.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) | Characteristics |
|---|---|---|
| π → π* | ~230 - 240 nm | High intensity (strong absorption) |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize analyte molecules. libretexts.org This process imparts significant energy to the molecule, leading to the formation of a radical cation (the molecular ion, M⁺•) and extensive, reproducible fragmentation. creative-proteomics.commetwarebio.com This fragmentation is highly useful for structural determination. libretexts.org
For this compound (Molecular Weight: 226.69 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 226. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak at m/z 228 with an intensity of approximately one-third that of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion would proceed through several characteristic pathways for an ester: libretexts.org
Formation of the Acylium Ion: The most common fragmentation for esters is the cleavage of the C-O bond of the ester group, leading to the formation of a stable acylium ion. libretexts.org For this compound, this results in the 2-chlorobenzoyl cation, which is often the base peak in the spectrum.
Loss of the Alkoxy Group: Cleavage can occur to lose the pentoxy radical (•OC₅H₁₁), also forming the 2-chlorobenzoyl cation.
Cleavage of the Alkyl Chain: Fragmentation of the pentyl group can occur, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Ortho Effect: For ortho-substituted benzoates, a characteristic fragmentation involves the loss of the ortho-substituent. In this case, the loss of a chlorine radical (•Cl) from the molecular ion can occur, often through a cyclization mechanism involving the ester group. nih.gov
Table 2: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z Value | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 226/228 | [C₁₂H₁₅ClO₂]⁺• | Molecular Ion (M⁺•) |
| 155/157 | [C₇H₄ClO]⁺ | Loss of pentene (C₅H₁₀) via McLafferty rearrangement |
| 139/141 | [C₇H₄ClO]⁺ | Loss of the pentoxy radical (•OC₅H₁₁) |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation (from fragmentation of the pentyl group) |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. To perform this analysis, a suitable single crystal of the compound must be grown.
While the crystal structure of this compound has not been reported in the scientific literature, analysis of a closely related compound, 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, provides an example of the data that would be obtained. nih.gov A single crystal XRD study of this compound would yield its crystal system, space group, and unit cell dimensions. This data would reveal the precise conformation of the pentyl chain and the orientation of the 2-chlorobenzoyl group in the crystal lattice, as well as how the molecules pack together.
Table 4: Illustrative Crystal Data Parameters from a Single Crystal XRD Experiment (based on a related compound nih.gov)
| Parameter | Example Data | Information Provided |
|---|---|---|
| Crystal System | Orthorhombic | The basic symmetry of the unit cell |
| Space Group | Pbca | The specific symmetry elements within the unit cell |
| Unit Cell Dimensions | a, b, c (in Å) | The lengths of the unit cell edges |
| α, β, γ (in °) | The angles between the unit cell edges | |
| Volume (V) | in ų | The volume of a single unit cell |
This analysis would provide an unambiguous confirmation of the compound's structure and reveal non-covalent interactions that govern its solid-state properties.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. mdpi.com It is primarily used to identify the crystalline phase of a material, determine its purity, and quantify the proportions of different crystalline forms (polymorphs). mdpi.com
A PXRD analysis of a solid sample of this compound would produce a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for the specific crystalline phase of the compound. researchgate.net The positions and relative intensities of the diffraction peaks are determined by the crystal structure.
The PXRD pattern can be used to:
Confirm Crystalline Nature: A pattern with sharp peaks indicates a well-ordered crystalline material, whereas a broad hump suggests an amorphous solid.
Assess Purity: The presence of unexpected peaks would indicate a crystalline impurity in the sample.
Identify Polymorphs: Different crystalline forms of the same compound will produce distinct PXRD patterns.
Without a reference crystal structure from a single-crystal analysis, interpreting the PXRD pattern of a new compound ab initio is challenging. However, it is an essential tool for quality control and for monitoring the solid-state consistency of the material during synthesis and storage. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For this compound, these methods would provide critical information regarding its stability and behavior under thermal stress.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material. For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose, the kinetics of its decomposition, and the mass of any residual material.
Hypothetical TGA Data for this compound Note: The following table is a hypothetical representation of potential TGA data and is not based on experimental results.
| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |
|---|---|---|
| 150 - 250 | ~5% | Loss of volatile impurities |
| 250 - 400 | ~90% | Major decomposition of the ester |
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. A DSC analysis of this compound would identify its melting point, boiling point, and any other phase transitions, providing data on the energy changes associated with these processes.
Hypothetical DSC Data for this compound Note: The following table is a hypothetical representation of potential DSC data and is not based on experimental results.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 25 | 30 | 120 |
Computational and Theoretical Investigations of Pentyl 2 Chlorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide insights into molecular structure, properties, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries and various electronic properties. However, specific DFT studies detailing the molecular geometry and electronic structure of Pentyl 2-chlorobenzoate (B514982) are not available in the public domain based on the conducted research. While DFT studies have been performed on similar molecules, such as other chlorobenzoate derivatives, the specific data for the pentyl ester is not present. nih.govresearchgate.net
Ab Initio Methods for Electronic Properties
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing accurate predictions of electronic properties. buffalo.edumdpi.com A search for literature pertaining to the ab initio calculations of the electronic properties of Pentyl 2-chlorobenzoate did not yield any specific studies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule. youtube.comrsc.org Specific FMO analysis, including the HOMO-LUMO energy gap and orbital distributions for this compound, has not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. walisongo.ac.idresearchgate.net No specific studies containing MEP maps or analysis for this compound were found.
Noncovalent Interaction (NCI) Analysis and Characterization
Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.netnih.gov A detailed NCI analysis for this compound, which would characterize the non-covalent interactions governing its physical and chemical behavior, is not available in the reviewed literature.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. scirp.orgnih.gov This analysis provides a "fingerprint" of the intermolecular contacts. While Hirshfeld surface analysis has been conducted on related chlorobenzoate compounds to understand their crystal packing, no such analysis has been published for this compound. nih.gov
Hydrogen Bonding Networks
This compound, as a molecular entity, does not possess hydrogen bond donors (like -OH or -NH groups) and therefore cannot form hydrogen bonds with itself. However, it can act as a hydrogen bond acceptor. The ester functional group contains two potential acceptor sites: the carbonyl oxygen (C=O) and the ether oxygen (C-O-C).
Computational models can predict the strength and geometry of hydrogen bonds formed between this compound and various hydrogen-bond-donating molecules, such as water or alcohols. The carbonyl oxygen is generally the stronger acceptor due to its higher partial negative charge and steric accessibility compared to the ether oxygen. In aqueous environments, small esters can form hydrogen bonds with water molecules, which contributes to their limited solubility. libretexts.orglibretexts.orgnagwa.com As the alkyl chain length increases, the hydrophobic nature of the molecule dominates, reducing water solubility despite the potential for hydrogen bonding. nagwa.comsolubilityofthings.com
Beyond classical hydrogen bonds, weaker C-H···O interactions can also be computationally investigated. These interactions, involving the C-H bonds of the pentyl group or the aromatic ring and an oxygen atom of a neighboring molecule, can play a role in the stabilization of the crystal lattice and condensed-phase structures.
| Interaction Type | Acceptor Site on this compound | Potential Donor Molecule/Group | Relative Strength |
|---|---|---|---|
| Classical Hydrogen Bond | Carbonyl Oxygen (C=O) | Water, Alcohols (R-OH) | Moderate |
| Classical Hydrogen Bond | Ether Oxygen (C-O-C) | Water, Alcohols (R-OH) | Weak |
| Weak Hydrogen Bond | Carbonyl/Ether Oxygen | C-H groups (from other molecules) | Very Weak |
Halogen-Halogen Interactions
The presence of a chlorine atom on the benzene (B151609) ring allows this compound to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. wikipedia.orgrsc.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the C-Cl bond. rsc.orgmdpi.com
Theoretical studies distinguish between two main types of halogen-halogen contacts:
Type I: Characterized by a geometry where the two C-X···X angles are approximately equal. These interactions are generally considered to be governed by steric packing effects.
Type II: Involve a C-X bond of one molecule pointing towards the side of the halogen on another molecule, with C-X···X angles near 90° and 180°. This geometry is characteristic of a true halogen bond, where the positive σ-hole on one halogen interacts with the negative equatorial belt of the other. mdpi.com
Computational calculations can predict the geometry and energy of these interactions. For chlorine, the σ-hole is less positive than for bromine or iodine, meaning chlorine-centered halogen bonds are generally weaker. wikipedia.orgnih.gov Nonetheless, these directional interactions can significantly influence crystal packing and the supramolecular assembly of chlorinated compounds. mdpi.com
| Interaction Type | Typical C-Cl···Cl Angles (θ1, θ2) | Primary Driving Force |
|---|---|---|
| Type I | θ1 ≈ θ2 | Van der Waals / Steric Packing |
| Type II (Halogen Bond) | θ1 ≈ 180°, θ2 ≈ 90° | Electrostatic (σ-hole interaction) |
Pi-Pi Stacking Interactions
The chlorobenzene ring in this compound is a key feature enabling π-π stacking interactions, which are crucial in the association of aromatic molecules. wikipedia.org These non-covalent interactions arise from electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Computational studies have revealed several preferred geometries for these interactions:
Face-to-Face (Sandwich): Rings are stacked directly on top of each other. This arrangement is often destabilized by electrostatic repulsion unless the rings have complementary electronic characters (e.g., one electron-rich, one electron-poor).
Parallel-Displaced: Rings are parallel but shifted relative to one another. This is a common, energetically favorable conformation that reduces repulsive forces.
T-shaped (Edge-to-Face): The edge (positive C-H bonds) of one ring points towards the face (negative π-cloud) of another.
The substituents on the benzene ring—the chlorine atom and the pentyl ester group—are electron-withdrawing, which modifies the quadrupole moment of the aromatic ring. This influences the preferred stacking geometry and strength. researchgate.net Computational studies suggest that substituent effects are often due to direct electrostatic and dispersive interactions between the substituent on one ring and the face of the other ring. nih.govcomporgchem.com
| Stacking Geometry | Description | Energetic Contribution |
|---|---|---|
| Face-to-Face (Sandwich) | Rings are eclipsed and parallel. | Can be repulsive; favorable with complementary electronics. |
| Parallel-Displaced | Rings are parallel but offset. | Generally favorable; balances attractive and repulsive forces. |
| T-shaped (Edge-to-Face) | Rings are perpendicular. | Favorable; dominated by electrostatic interaction. |
Van der Waals Forces
Van der Waals forces are a fundamental class of intermolecular interactions present in all molecules, including this compound. These forces are the sum of attractive and repulsive interactions between molecules and are critical for understanding physical properties like boiling points and solubility. nagwa.com They are typically categorized into:
Debye Forces: Arise from the interaction between a permanent dipole on one molecule and an induced dipole on another.
Keesom Forces (Dipole-Dipole): Occur between molecules with permanent dipoles, such as the ester group in this compound. chemguide.co.uk
While individually weak, the cumulative effect of van der Waals forces, particularly dispersion forces along the pentyl chain and across the entire molecular surface, is substantial. solubilityofthings.com The ability of the alkyl chains to pack efficiently in the solid state enhances these forces and affects properties like melting point. chemguide.co.uk
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis involves mapping the potential energy of the molecule as a function of its torsional angles to identify stable conformers (energy minima) and the energy barriers between them (transition states).
Key sources of conformational flexibility include:
Rotation around the Ar-C(O) bond: This rotation is influenced by steric hindrance between the ortho-chlorine atom and the carbonyl oxygen. Computational methods can determine the preferred dihedral angle that minimizes this steric clash.
Rotation around the (O)C-O bond of the ester: The planarity of the ester group is generally favored, but some rotation is possible.
Rotation within the pentyl chain: The C-C bonds of the pentyl group can adopt various anti and gauche conformations, leading to a multitude of possible shapes, from fully extended to more compact, folded structures.
Theoretical calculations, often using Density Functional Theory (DFT), are employed to construct a potential energy surface or "energy landscape." This landscape reveals the relative energies of all possible conformations. The globally lowest energy point corresponds to the most stable conformer, which is the most probable structure at low temperatures. The presence of multiple low-energy minima indicates that the molecule can exist as a mixture of conformers in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net This methodology avoids the need for extensive experimental measurements by creating a mathematical model that correlates structural features (descriptors) with a specific property. For this compound and related compounds, QSPR could be used to predict properties such as boiling point, vapor pressure, solubility, and refractive index.
The typical QSPR workflow involves:
Data Collection: Assembling a dataset of molecules with known experimental values for the property of interest.
Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule. These descriptors quantify various aspects of the molecular structure.
Model Development: Applying statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive equation.
Validation: Testing the model's accuracy and predictive power using internal and external validation techniques.
For a molecule like this compound, relevant descriptors would capture its key structural features.
| Descriptor Category | Examples of Descriptors | Related Properties |
|---|---|---|
| Topological | Molecular Weight, Connectivity Indices | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Transport Properties |
| Electronic | Dipole Moment, Polarizability | Refractive Index, Dielectric Constant |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Aqueous Solubility, Lipophilicity |
By developing a QSPR model for a class of alkyl chlorobenzoates, the properties of this compound could be accurately predicted even in the absence of direct experimental data.
Chemical Reactivity and Transformations of Pentyl 2 Chlorobenzoate
Hydrolysis Reactions and Kinetics
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. For pentyl 2-chlorobenzoate (B514982), this reaction results in 2-chlorobenzoic acid and pentan-1-ol. The reaction is typically catalyzed by either acid or base.
Under acidic conditions, the mechanism is typically AAC2 (acid-catalyzed, bimolecular, acyl-cleavage). The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
Table 1: Expected Products of Pentyl 2-Chlorobenzoate Hydrolysis
| Reactant | Conditions | Product 1 | Product 2 |
|---|
Saponification Studies
Saponification is the hydrolysis of an ester under basic (alkaline) conditions, which produces a carboxylate salt and an alcohol. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate anion.
The mechanism is a BAC2 (base-catalyzed, bimolecular, acyl-cleavage) pathway. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the alkoxy group (pentoxide) is eliminated, and a final proton transfer yields the alcohol and the carboxylate salt.
Table 2: Saponification Reaction of this compound
| Reactant | Conditions | Product 1 | Product 2 |
|---|
Transesterification with Other Alcohols
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). For this compound, reaction with a different alcohol (R-OH) would result in a new 2-chlorobenzoate ester and pentan-1-ol.
The reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or one of the products (typically the lower-boiling alcohol) is removed from the reaction mixture as it forms. The mechanism, whether acid- or base-catalyzed, is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Table 3: Example of Transesterification
| Reactant | Alcohol (R-OH) | Catalyst | Expected Products |
|---|---|---|---|
| This compound | Methanol | H⁺ or CH₃O⁻ | Methyl 2-chlorobenzoate, Pentan-1-ol |
Reactions at the Ester Linkage
The ester functional group can undergo several other important transformations besides cleavage.
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield two alcohol products: (2-chlorophenyl)methanol from the acyl portion and pentan-1-ol from the alkoxy portion.
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. The reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol after an acidic workup.
Table 4: Other Reactions at the Ester Group
| Reaction Type | Reagent | Expected Product(s) |
|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₂O | (2-Chlorophenyl)methanol, Pentan-1-ol |
Aromatic Substitution Reactions on the Chlorophenyl Ring
The 2-chlorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), although it is generally deactivated towards this type of reaction. msu.edu This deactivation is due to the electron-withdrawing inductive effects of both the ester group (-COOR) and the chlorine atom.
The directing effects of the two substituents are in conflict.
The ester group is a meta-director.
The chlorine atom is an ortho-, para-director.
When two groups on a benzene (B151609) ring have opposing directing effects, the outcome can be a mixture of products, and the position of substitution is often controlled by the more strongly activating (or less deactivating) group. msu.edu However, in this case, both are deactivating. Steric hindrance from the bulky pentyl ester group at position 1 and the chlorine at position 2 would also significantly influence the regioselectivity. Substitution is most likely to occur at the positions least sterically hindered and electronically favored, which are C4 and C6. Given the combined deactivating nature, forcing conditions (e.g., high temperatures, strong catalysts) would be required for reactions like nitration or halogenation.
Reactions at the Chlorine Atom (e.g., nucleophilic aromatic substitution)
The chlorine atom on the aromatic ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org
In this compound, the ester group is an electron-withdrawing group. However, it is located meta to the C4 and C6 positions and ortho to the chlorine atom itself. The ortho-ester group can provide some resonance stabilization for the negative charge that develops in the Meisenheimer complex intermediate formed during the SNAr reaction. libretexts.org Therefore, reaction with a strong nucleophile (e.g., sodium methoxide, ammonia) under high temperature and pressure could potentially lead to the substitution of the chlorine atom.
The mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. pressbooks.pub
Cleavage and Fragmentation Pathways
In mass spectrometry, this compound would undergo characteristic fragmentation upon ionization. The fragmentation patterns are predictable based on the functional groups present.
Alpha-Cleavage: This is a common fragmentation pathway for carbonyl compounds. youtube.com Cleavage can occur on either side of the carbonyl group.
Loss of the pentoxy radical (•OC₅H₁₁) would generate the 2-chlorobenzoyl cation [ClC₆H₄CO]⁺.
Loss of the 2-chlorophenyl radical would generate an acylium ion containing the pentyl group.
McLafferty Rearrangement: This rearrangement is possible for esters with alkyl chains of at least three carbons in length containing a γ-hydrogen. youtube.comyoutube.com The pentyl group has γ-hydrogens. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene (in this case, propene) and the formation of a new radical cation.
Cleavage of the Alkyl Chain: The pentyl group can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of hydrocarbon chains. libretexts.org
Aromatic Ring Fragmentation: The chlorophenyl ring can also fragment, although this is typically less favorable. Loss of the chlorine atom or other characteristic fragmentations of substituted benzene rings may be observed.
Table 5: Common Mass Spectrometry Fragments for this compound
| Fragmentation Process | Neutral Loss | Cationic Fragment |
|---|---|---|
| Alpha-Cleavage | •OC₅H₁₁ | [ClC₆H₄CO]⁺ |
| Alpha-Cleavage | •C₅H₁₁ | [ClC₆H₄COO]⁺ |
Applications in Chemical Research and Industrial Processes Non Biological
Intermediate in Organic Synthesis
The reactivity of Pentyl 2-chlorobenzoate (B514982) makes it a valuable intermediate for constructing a variety of organic structures. The interplay between the ester functionality and the chlorinated aromatic ring allows for sequential and controlled chemical transformations. The parent molecule, 2-chlorobenzoic acid, is a well-established building block in organic synthesis, and its ester derivatives, like the pentyl ester, share much of its synthetic utility. nbinno.com
Pentyl 2-chlorobenzoate is an effective precursor for the synthesis of advanced, substituted bi-aryl compounds and other complex aromatics. The chlorine atom on the benzene (B151609) ring can participate in various cross-coupling reactions, which are fundamental to modern organic chemistry for forming carbon-carbon bonds. nbinno.com
For instance, in reactions analogous to the Suzuki or Ullmann couplings, the chloro-substituent can be replaced by an aryl group. A known synthesis involves the reaction of methyl 2-chlorobenzoate with an arylzinc derivative in the presence of a nickel catalyst to produce biphenyl (B1667301) compounds. google.com Substituting this compound in this reaction would yield pentyl 2-arylbenzoate derivatives, which are valuable skeletons in medicinal chemistry and materials science. The ester group can then be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further pathways for functionalization.
The structure of this compound is well-suited for the construction of fused heterocyclic systems. The ortho-positioning of the chlorine atom and the ester group allows them to participate in cyclization reactions with appropriate binucleophilic reagents.
A notable example is the copper-catalyzed Ullmann condensation, which can be used to synthesize complex heterocyclic structures. Research has shown that 2-chlorobenzoic acids react with 2-aminothiazoles in a one-pot synthesis to form 5H- pherobase.comnih.govthiazolo[2,3-b]quinazolin-5-one derivatives. researchgate.net In this type of reaction, this compound would first undergo amination at the chloro-position, followed by an intramolecular cyclization involving the ester and the thiazole (B1198619) ring to form the fused heterocyclic product. Such thiazoloquinazolone cores are investigated for their biological activities and are of significant interest in pharmaceutical research. researchgate.net
While not a monomer itself, this compound can be chemically modified to produce precursors for polymeric materials. The reactivity of the chloro-group and the ester allows for the introduction of polymerizable functionalities. For example, the chlorine atom could be substituted with a vinyl or acrylate (B77674) group via a cross-coupling reaction, converting the molecule into a monomer.
Furthermore, the ester can undergo transesterification. This reaction allows for the incorporation of the 2-chlorobenzoate moiety into polyester (B1180765) chains. The resulting polymer would possess modified properties imparted by the chlorinated aromatic group, such as increased thermal stability or flame retardancy. Benzoic acid itself is used as a building block in the manufacture of alkyd resins, where it improves gloss and chemical resistance. velsicol.com
Use in Materials Science and Polymer Chemistry
In materials science, benzoate (B1203000) esters are widely recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC) and other polymer applications. velsicol.com this compound, as a specialty benzoate ester, has potential applications in this field. The presence of the pentyl chain provides good compatibility with polymer matrices, while the polar chlorine atom can modify the material's properties, potentially enhancing flame retardancy or altering its dielectric properties. Its use as a plasticizer can improve the flexibility and workability of polymers for applications in adhesives, sealants, and coatings. velsicol.com
Analytical Chemistry Standards and Method Development
The purity and stability of compounds like this compound make them suitable for use as analytical standards. These standards are crucial for ensuring the accuracy and reliability of analytical measurements in research and industry. sigmaaldrich.comhelixchrom.com
In analytical chromatography, particularly gas chromatography (GC), reference standards are essential for compound identification and method validation. The Kovats retention index (I) is a standardized, system-independent value used to convert retention times into constants, allowing for comparison of results between different laboratories and analytical setups. wikipedia.orgresearchgate.net
Esters of chlorobenzoic acids are well-suited for this purpose. Extensive studies have been conducted on the gas-liquid chromatographic behavior of C1-C12 n-alkyl esters of monochlorobenzoic acids. pherobase.com While data for the 2-chloro isomer is specific, the isomeric compound, Pentyl 4-chlorobenzoate, has documented Kovats retention indices on various GC columns, underscoring the utility of this class of compounds as reference standards. nih.gov The predictable elution behavior of this compound allows chromatographers to use it as a benchmark for identifying unknown analytes in complex mixtures and for quality control in method development. scielo.br
Interactive Data Table: Chromatographic Data for a Related Isomer
The following table presents experimental Kovats Retention Index values for Pentyl 4-chlorobenzoate, an isomer of the subject compound. This data illustrates the type of information used in analytical chemistry to characterize and identify compounds via gas chromatography. nih.gov
| Column Type | Kovats Retention Index (I) |
| Standard Non-Polar | 1610, 1616, 1621, 1626, 1628, 1635 |
| Standard Polar | 2124, 2141, 2158, 2162, 2170, 2198 |
Calibration Standards for Spectroscopic Analysis
In the field of analytical chemistry, the purity and well-defined chemical structure of compounds like this compound make them suitable candidates for use as calibration standards. Although specific widespread use as a primary standard is not extensively documented, its application in spectroscopic analysis is conceivable. In techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, reference compounds are essential for instrument calibration and the quantification of analogous substances.
For instance, in quantitative NMR (qNMR), a standard with a known concentration is used to determine the concentration of an analyte. The distinct signals of the pentyl group and the chlorinated aromatic ring in this compound could serve as internal references. Similarly, in mass spectrometry, a known amount of a standard can be used to create a calibration curve, enabling the quantification of related chlorobenzoate esters in a sample.
Table 1: Potential Spectroscopic Data for this compound as a Calibration Standard
| Spectroscopic Technique | Potential Application as Standard | Key Structural Features for Calibration |
| ¹H NMR | Internal standard for quantification of aromatic esters. | Distinct signals for aromatic and aliphatic protons. |
| ¹³C NMR | Reference for chemical shift and quantification. | Unique carbon signals for the ester, aromatic, and alkyl groups. |
| Mass Spectrometry | Standard for creating calibration curves in quantitative analysis. | Characteristic fragmentation pattern and molecular ion peak. |
| IR Spectroscopy | Reference for functional group identification. | Strong carbonyl (C=O) stretch of the ester group. |
Development of Analytical Methods for Chlorobenzoate Esters in Environmental Matrices
The development of robust analytical methods is crucial for monitoring the presence of chlorobenzoate esters in environmental matrices such as soil and water. These compounds can enter the environment through various industrial and agricultural activities. The complexity of these matrices requires sophisticated sample preparation and analytical techniques to achieve accurate and sensitive detection.
Research in this area focuses on optimizing extraction methods, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to isolate chlorobenzoate esters from environmental samples. Subsequent analysis is typically performed using chromatographic techniques coupled with sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The ester can be identified based on its retention time and the unique mass spectrum of its molecular ion and fragment ions.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is suitable for the analysis of less volatile esters. Different column chemistries and mobile phase compositions can be optimized for the separation of various chlorobenzoate esters.
The development of these methods often involves using representative compounds like this compound to validate the procedure's efficiency in terms of recovery, linearity, and limits of detection and quantification.
Industrial Chemical Process Development
In the realm of industrial chemistry, the synthesis of esters like this compound is a focal point for process optimization, with an emphasis on efficiency, cost-effectiveness, and sustainability.
Catalysis Research and Development
The synthesis of this compound, typically through the esterification of 2-chlorobenzoic acid with pentanol (B124592), can be significantly enhanced through the use of catalysts. Research in this area explores various catalytic systems to improve reaction rates, yields, and selectivity.
Traditional methods often rely on homogeneous acid catalysts such as sulfuric acid. However, these catalysts can be corrosive, difficult to separate from the reaction mixture, and can generate significant waste. Consequently, there is a growing interest in the development of heterogeneous catalysts.
Table 2: Catalytic Systems for Ester Synthesis
| Catalyst Type | Examples | Advantages |
| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High activity |
| Heterogeneous Solid Acid | Zeolites, ion-exchange resins, metal oxides | Ease of separation, reusability, reduced corrosion |
| Biocatalysts | Lipases | High selectivity, mild reaction conditions, environmentally friendly |
Recent research has demonstrated the effectiveness of solid acid catalysts, such as zirconium-based catalysts, in the synthesis of methyl benzoates, a process that can be extrapolated to other esters like this compound. These catalysts offer the advantage of being easily recoverable and reusable, contributing to a more sustainable process. mdpi.com
Green Chemistry Approaches to Ester Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of esters to minimize environmental impact. These approaches focus on the use of renewable feedstocks, safer solvents, and energy-efficient processes.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or solvent-free reaction conditions. rsc.orgrsc.org
Catalyst Reusability: Employing heterogeneous catalysts that can be easily separated and reused, reducing waste and catalyst consumption. jetir.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Cross-dehydrogenative coupling (CDC) reactions are an example of a strategy that improves atom economy in ester synthesis. labmanager.combritishwaterfilter.com
Energy Efficiency: Utilizing methods like microwave irradiation to accelerate reaction times and reduce energy consumption.
The development of biocatalytic methods using enzymes like lipases also represents a significant advancement in the green synthesis of esters. These enzymatic reactions are highly specific and operate under mild conditions, offering a sustainable alternative to traditional chemical methods.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of esters, including Pentyl 2-chlorobenzoate (B514982), traditionally relies on methods like Fischer esterification, which often require harsh conditions and produce significant waste. The development of advanced catalytic systems is a primary focus for making these processes more environmentally friendly.
Future research will likely concentrate on heterogeneous catalysts, biocatalysts, and catalysts based on earth-abundant metals to improve the sustainability of ester synthesis. For instance, chemists at Yokohama National University have developed catalysts using Rhodium (Rh) and Ruthenium (Ru) bimetallic oxide clusters that show high efficiency in producing aryl esters using molecular oxygen as the sole oxidant. This approach minimizes waste and avoids harsh reagents. Another green approach involves biocatalysis, where enzymes like hydrolases are used to catalyze the formation of ester bonds under mild conditions, a method already being explored for producing bioplastics. The application of such systems to the synthesis of Pentyl 2-chlorobenzoate could significantly reduce the environmental impact of its production.
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |
|---|---|---|---|
| Traditional Acid Catalysts (e.g., H₂SO₄) | Low cost, readily available | Corrosive, generates waste, requires high temperatures | Current standard, but less sustainable. |
| Noble Metal Bimetallic Oxides (e.g., RhRuOₓ/C) | High efficiency, uses O₂ as oxidant, promotes C-H activation | High cost of precious metals | High potential for a greener, more atom-economical synthesis. |
| Biocatalysts (e.g., Hydrolases) | High selectivity, mild reaction conditions, biodegradable | Can be sensitive to substrate and conditions, potential for lower yields | Promising for highly selective and sustainable production, avoiding harsh chemicals. |
| Iron Carbide Nanoparticles (ICNPs) | Uses earth-abundant metal, can be activated by magnetic fields for energy efficiency | Primarily demonstrated for hydrodeoxygenation, but shows potential for novel catalytic pathways | Could offer a novel, energy-efficient route if adapted for esterification. |
Exploration of Mechanochemical Synthesis Routes
Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant departure from traditional solvent-based synthesis. High-speed ball-milling (HSBM) is a technique that offers a solvent-free, energy-efficient method for producing esters at room temperature. Research has demonstrated that esterification can be achieved in minutes by grinding the constituent acid and alcohol with catalysts like I₂/KH₂PO₂. This approach is not only aligned with the principles of green chemistry by eliminating harmful solvents but also opens up new reaction pathways. The application of mechanochemistry to the synthesis of this compound from 2-chlorobenzoic acid and pentanol (B124592) could lead to a faster, cleaner, and more sustainable manufacturing process.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding and optimizing chemical reactions requires precise monitoring of their progress in real time. Advanced spectroscopic techniques are crucial for this purpose. In-situ attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring esterification reactions continuously. It allows researchers to track the decrease in reactants (carboxyl and alcohol groups) and the corresponding increase in the ester product without the need for sample extraction.
Other techniques like Raman spectroscopy offer complementary information and are particularly useful for analyzing samples in aqueous solutions. The implementation of these in-situ monitoring tools in a continuous reactor setup for the synthesis of this compound would enable precise control over reaction conditions, leading to optimized yields and purity.
Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring
| Technique | Principle | Information Gained | Advantages for Esterification Monitoring |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Measures the absorption of infrared light by a sample in contact with a crystal | Provides a molecular "fingerprint," tracking changes in functional groups (e.g., C=O, O-H) | Non-invasive, real-time data on reactant consumption and product formation. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light | Complements IR spectroscopy, sensitive to non-polar bonds, suitable for aqueous media | Can be used to study reaction mechanisms and identify intermediates in solution. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light | Tracks changes in chromophores and concentration of conjugated systems | Useful for monitoring reactions involving aromatic compounds like 2-chlorobenzoic acid. |
Machine Learning and AI in Predicting Reactivity and Properties (non-biological)
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. Instead of relying on time-consuming trial-and-error experiments, ML models can predict the outcomes of chemical reactions, including yields and optimal conditions. These models are trained on vast datasets of known reactions and can learn complex relationships between reactants, catalysts, and outcomes.
For a compound like this compound, ML algorithms could be used to:
Predict its physical and chemical properties.
Screen for the most effective catalysts for its synthesis from a large database of potential candidates.
Optimize reaction parameters such as temperature, pressure, and reactant ratios to maximize yield and minimize byproducts.
Neural networks and other advanced algorithms have shown significant promise in accurately modeling complex, non-linear chemical systems, offering a faster and more efficient alternative to traditional computational methods. Δ-learning models can further accelerate predictions by correcting low-level calculations to achieve high-level accuracy at a fraction of the computational cost.
Supramolecular Assembly and Crystal Engineering of Derivatives
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. The 2-chlorobenzoate moiety in this compound offers interesting possibilities for supramolecular assembly. The chlorine atom can participate in halogen bonding, while the ester group can form hydrogen bonds and other non-covalent interactions.
By co-crystallizing this compound with other molecules (coformers), it may be possible to create novel multi-component crystals with unique physical properties, such as altered melting points, solubility, or optical characteristics. Research on the supramolecular structures of related chlorobenzoic acids demonstrates how the position of the chlorine substituent plays a critical role in directing the assembly of molecules in the solid state. This knowledge can be applied to engineer new crystalline forms based on the this compound scaffold.
Expansion into New Material Applications
While simple benzoate (B1203000) esters are often used as solvents or fragrance components, the specific structure of this compound could be leveraged for more advanced material applications. The combination of a flexible pentyl chain and a rigid, substituted aromatic ring is a common feature in molecules that form liquid crystals. Further research could investigate the potential of this compound and its derivatives as components in liquid crystal displays or other optical systems.
Additionally, as a functionalized aromatic compound, it could serve as a monomer or a building block for the synthesis of novel polymers and specialty chemicals. Its selective hydrodeoxygenation could provide a green pathway to methyl-substituted aromatics, which are valuable intermediates in the chemical industry.
Q & A
Basic: What are the established synthetic routes for Pentyl 2-chlorobenzoate, and what catalysts are typically employed?
Answer:
this compound is synthesized via esterification reactions. A common method involves reacting 2-chlorobenzoyl chloride with pentanol in the presence of a base catalyst. For example, nano basic catalysts like SBA-Pr-NH₂ (a functionalized mesoporous silica) have been used to enhance reaction efficiency and selectivity under mild conditions . Alternative routes include coupling 2-chlorobenzoic acid with pentyl halides using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction monitoring via TLC or GC-MS is recommended to optimize yields.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR identify the ester carbonyl signal (~168–170 ppm for C) and aromatic protons (δ 7.2–8.0 ppm for H) from the 2-chlorobenzoate moiety .
- FT-IR : Strong absorption bands at ~1720 cm (C=O stretch) and 1260–1100 cm (C-O ester linkage).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (C₁₂H₁₅ClO₂, ~226.7 g/mol). NIST databases provide reference spectra for validation .
Advanced: How can click chemistry strategies functionalize silsesquioxane frameworks with this compound derivatives?
Answer:
Azide-functionalized silsesquioxane (POSS-(N₃)₈) can react with alkynyl derivatives of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, prop-2-ynyl 2-chlorobenzoate—synthesized from 2-chlorobenzoyl chloride and propargyl alcohol—forms triazole-linked nanocomposites. This method achieves high regioselectivity and modularity, enabling applications in hybrid materials for catalysis or sensors . Reaction optimization requires precise stoichiometry, catalyst loading (e.g., CuI), and inert conditions to prevent side reactions.
Advanced: What enzymatic pathways degrade 2-chlorobenzoate derivatives, and how do they inform environmental remediation studies?
Answer:
The 2-chlorobenzoate degradation pathway involves two key enzymes:
- EC 1.14.12.24 (2-chlorobenzoate 1,2-dioxygenase): Initiates ring cleavage via dioxygenation.
- EC 1.13.11.2 (catechol 1,2-dioxygenase): Further degrades intermediates into tricarboxylic acid cycle metabolites.
Metagenomic studies have identified microbial consortia expressing these enzymes, suggesting bioremediation potential for chlorinated aromatic pollutants. Proteomic validation (e.g., LC-MS/MS) is critical to confirm enzyme activity in environmental samples .
Advanced: How do solvent polarity and temperature influence the esterification kinetics of this compound?
Answer:
Esterification follows second-order kinetics, with rate constants dependent on solvent polarity and activation energy. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates. Elevated temperatures (80–100°C) reduce activation energy but may promote side reactions (e.g., hydrolysis). Kinetic studies using H NMR or in-situ FT-IR are recommended to track conversion rates. For example, SBA-Pr-NH₂-catalyzed reactions achieve >90% yield at 60°C in toluene .
Advanced: What computational methods predict the thermodynamic stability of this compound in polymer matrices?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions between the ester and polymer chains. Parameters like binding energy, Gibbs free energy, and solubility parameters (Hansen parameters) assess compatibility. Molecular dynamics simulations predict diffusion coefficients and phase behavior in nanocomposites. Validation via DSC (glass transition temperature analysis) and TGA (thermal stability) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
